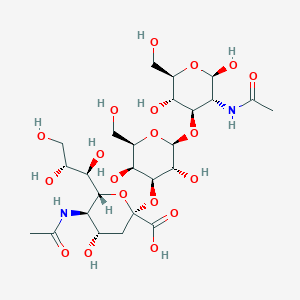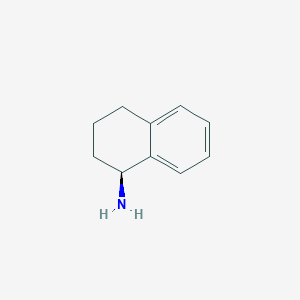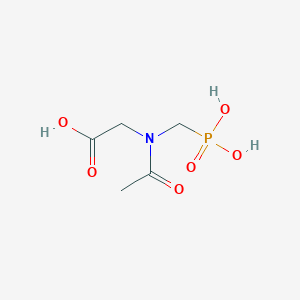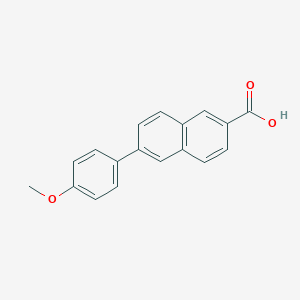
6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid
Vue d'ensemble
Description
The compound of interest, 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid, is a naphthalene derivative that is structurally related to several compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar naphthalene derivatives with methoxyphenyl groups and carboxylic acid functionalities. These compounds are of interest due to their potential pharmaceutical applications and their role as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related naphthalene derivatives involves various strategies. For instance, a new naphthalene derivative was synthesized from the liverwort Pellia epiphylla using spectroscopic methods and independent synthesis . Another method described the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, involving Pd-catalyzed reactions and alkaline hydrolysis . Additionally, the synthesis of a pharmaceutical intermediate involved a Friedel-Crafts reaction, condensation, dehydration, and hydrolysis under a catalytic amount of quaternary ammonium salt .
Molecular Structure Analysis
The molecular structures of related compounds have been studied using various spectroscopic techniques and crystallography. For example, the structure of a naphthalene derivative was elucidated by spectroscopic methods . The crystal and molecular structures of two ethyl cyclohexene carboxylate derivatives were determined by single-crystal X-ray diffraction, revealing details about the unit cell parameters and the presence of disorder in the molecules .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the self-condensation of halogenated methoxyphenylpropiolic acids to form naphthalene dicarboxylic anhydrides, which can be isomerized to benzo[c]fluoren-ones using aluminum chloride . These reactions demonstrate the potential of naphthalene derivatives to undergo various transformations, which could be relevant for the synthesis and modification of 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be inferred from the studies on similar compounds. For instance, the crystallographic study provides insights into the stability of crystal packing influenced by weak intermolecular interactions . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in synthesis and pharmaceutical development.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A naphthalene derivative related to 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid was synthesized and structurally analyzed, demonstrating the compound's potential in organic chemistry and pharmacology (Rischmann et al., 1989).
Chemical Transformations and Reactions
- Research on 3-halogeno-4-methoxyphenylpropiolic acids, which are structurally similar to 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid, revealed insights into chemical transformations and potential pharmaceutical applications (Baddar, Moussa, & Omar, 1968).
Liquid Crystalline Properties
- Studies on mesogenic series containing a 6-alkoxy 2-naphthoic acid structure, closely related to 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid, highlighted the compound's relevance in the synthesis of novel liquid crystalline materials (Thaker et al., 2012).
Biodegradation Pathways
- Research into the biodegradation of naphthalene derivatives, including those structurally related to 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid, provided insights into environmental remediation and microbial degradation processes (Zhang, Sullivan, & Young, 2004).
Analytical Chemistry and Detection Methods
- The development of a naphthalene-based probe for detecting metal ions, related to 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid, showcased the compound's utility in analytical chemistry for sensing applications (Li et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-8-6-12(7-9-17)13-2-3-15-11-16(18(19)20)5-4-14(15)10-13/h2-11H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPGBUJIDJTPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568184 | |
| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |
CAS RN |
132292-17-2 | |
| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Methoxy-phenyl)-naphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


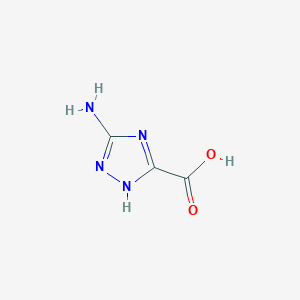
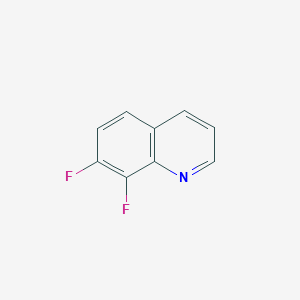
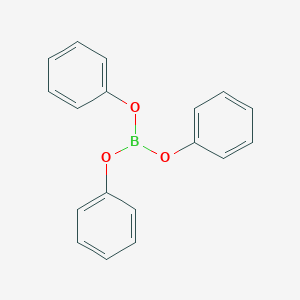
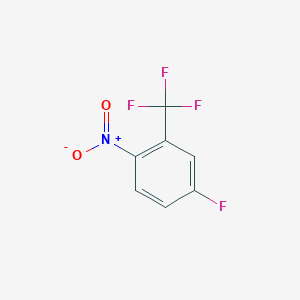
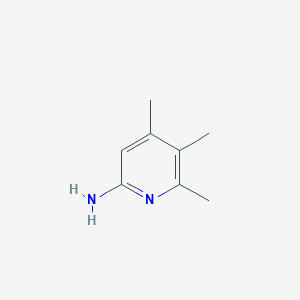
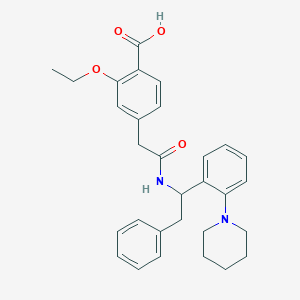
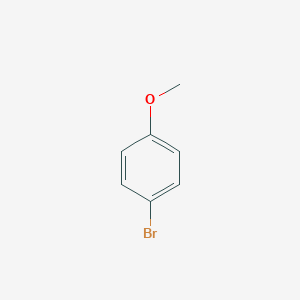
![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)
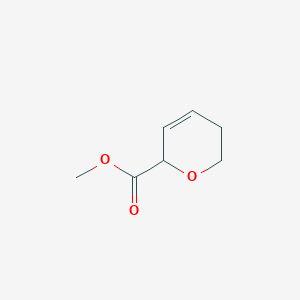
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid](/img/structure/B123552.png)
